molecular formula C11H12N2OS B8740558 7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one

7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one

Cat. No. B8740558
M. Wt: 220.29 g/mol
InChI Key: IGFKZJLYPJAREX-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

A solution of 131g (3.8 g, 13.0 mmol) in 30% H2SO4 (100 mL) was heated at reflux for 16 h. See FIG. 15. The reaction mixture was cooled to room temperature and extracted with dichloromethane (3×200 mL). The combined organic layer was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with 100:1 dichloromethane/methanol to afford 131h as a yellow solid (1.72 g, 60%). MS-ESI: [M+H]+ 221.0
Name
131g
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
C(N[C:6]([C:8]1[S:12][C:11]2[CH2:13][C:14]([CH3:17])([CH3:16])[CH2:15][C:10]=2[C:9]=1[CH:18]=[N:19][NH2:20])=[O:7])(C)(C)C>OS(O)(=O)=O>[CH3:17][C:14]1([CH3:16])[CH2:13][C:11]2[S:12][C:8]3[C:6](=[O:7])[NH:20][N:19]=[CH:18][C:9]=3[C:10]=2[CH2:15]1

Inputs

Step One
Name
131g
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)(C)NC(=O)C1=C(C2=C(S1)CC(C2)(C)C)C=NN
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 100:1 dichloromethane/methanol

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=2C=3C=NNC(C3SC2C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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